molecular formula C20H20ClFN4O4S B2571431 N-(6-fluorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-3-nitrobenzamide hydrochloride CAS No. 1217016-49-3

N-(6-fluorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-3-nitrobenzamide hydrochloride

Cat. No.: B2571431
CAS No.: 1217016-49-3
M. Wt: 466.91
InChI Key: KRIIZOQKZDETTM-UHFFFAOYSA-N
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Description

This compound is a benzo[d]thiazole derivative featuring a 6-fluoro substitution on the benzothiazole core, a morpholinoethyl side chain, and a 3-nitrobenzamide moiety. The fluorine atom enhances electronegativity and metabolic stability, while the morpholinoethyl group improves solubility and pharmacokinetic properties. The nitro group at the benzamide position may contribute to electron-deficient characteristics, influencing binding interactions with biological targets .

Properties

IUPAC Name

N-(6-fluoro-1,3-benzothiazol-2-yl)-N-(2-morpholin-4-ylethyl)-3-nitrobenzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19FN4O4S.ClH/c21-15-4-5-17-18(13-15)30-20(22-17)24(7-6-23-8-10-29-11-9-23)19(26)14-2-1-3-16(12-14)25(27)28;/h1-5,12-13H,6-11H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRIIZOQKZDETTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCN(C2=NC3=C(S2)C=C(C=C3)F)C(=O)C4=CC(=CC=C4)[N+](=O)[O-].Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20ClFN4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(6-fluorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-3-nitrobenzamide hydrochloride typically involves multiple steps, starting with the preparation of the core benzothiazole structure The fluorination at the 6-position of the benzothiazole ring is achieved through specific fluorination reactions

Industrial Production Methods: In an industrial setting, the synthesis of this compound is carried out using large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process involves careful control of temperature, pressure, and reaction time to achieve the desired product. Purification techniques such as recrystallization or chromatography are employed to obtain the final compound in its pure form.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) are used.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.

  • Substitution: Nucleophilic substitution reactions are carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products Formed:

  • Oxidation: Formation of corresponding carboxylic acids or ketones.

  • Reduction: Production of corresponding amines or alcohols.

  • Substitution: Introduction of various functional groups leading to derivatives with different biological activities.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules

Biology: In biological research, this compound is studied for its potential biological activities, such as antimicrobial, antifungal, and anti-inflammatory properties. It is also used in the development of new therapeutic agents.

Medicine: In the medical field, this compound is investigated for its potential use in treating various diseases. Its ability to interact with specific molecular targets makes it a candidate for drug development.

Industry: In the industrial sector, this compound is utilized in the production of agrochemicals, pharmaceuticals, and other chemical products. Its versatility and reactivity make it valuable in various manufacturing processes.

Mechanism of Action

The mechanism by which N-(6-fluorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-3-nitrobenzamide hydrochloride exerts its effects involves interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Physicochemical Comparisons

The compound is compared to structurally related analogs from diverse studies (Table 1).

Key Observations:
  • Fluorine vs. Trifluoromethyl/Chloro Substituents: The 6-fluoro group in the target compound and GB32/GB33 () contrasts with the trifluoromethyl () and chloro () substituents in other analogs.
  • Morpholinoethyl vs. Simple Acetamide Chains: The morpholinoethyl group in the target compound enhances solubility relative to the rigid thiazolidinedione (TZD) acetamide in GB32/GB33 . This modification aligns with strategies to optimize bioavailability in drug design.
  • Nitro Group vs. Methoxy/Difluoro Substituents : The 3-nitrobenzamide moiety introduces strong electron-withdrawing effects, distinct from the electron-donating methoxy () or balanced difluoro () groups. This may influence interactions with enzymes like PFOR (pyruvate:ferredoxin oxidoreductase), which is inhibited by nitro-containing analogs .

Crystallographic and Stability Insights

  • Intermolecular Interactions : highlights hydrogen bonding (N–H⋯N, C–H⋯F/O) as critical for stabilizing crystal packing in nitro/thiazole derivatives. The target compound’s hydrochloride salt likely forms ionic interactions, improving stability in aqueous environments .
  • Thermal Stability: GB32/GB33 () have high melting points (>270°C), typical of rigid TZD-containing structures. The target compound’s morpholinoethyl side chain and hydrochloride salt may reduce crystallinity, lowering the melting point but enhancing dissolution rates .

Biological Activity

N-(6-fluorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-3-nitrobenzamide hydrochloride is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic implications based on diverse research findings.

Chemical Structure and Properties

The compound has a molecular formula of C20H20ClFN4O4SC_{20}H_{20}ClFN_{4}O_{4}S and a molecular weight of approximately 466.9 g/mol. Its structure features a benzothiazole moiety , a morpholinoethyl group , and a nitrobenzamide core , which are crucial for its biological activity.

PropertyValue
Common NameThis compound
CAS Number1217016-49-3
Molecular Weight466.9 g/mol
Molecular FormulaC20H20ClFN4O4S

Synthesis

The synthesis of this compound typically involves several key steps, including the formation of the benzothiazole core through nucleophilic substitution reactions, followed by the introduction of the morpholinoethyl group. The final product is obtained after purification, often using techniques like high-performance liquid chromatography (HPLC) .

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. In vitro studies have shown its effectiveness against various cancer cell lines, including human epidermoid carcinoma (A431) and non-small cell lung cancer (A549) . The compound's mechanism involves:

  • Inhibition of cell proliferation : Assessed using the MTT assay, where treated cells exhibited reduced viability.
  • Induction of apoptosis : Flow cytometry revealed increased apoptotic cell populations in treated groups.
  • Impact on inflammatory markers : The compound decreased levels of IL-6 and TNF-α in macrophage models, indicating anti-inflammatory properties that may complement its anticancer effects .

The biological activity is thought to arise from the compound's ability to interact with specific molecular targets, potentially inhibiting enzymes or modulating receptor activities involved in tumor growth and inflammation. This dual action enhances its therapeutic potential in cancer treatment .

Comparative Analysis with Related Compounds

Several structurally similar compounds have been studied for their biological activities, providing context for the efficacy of this compound:

Compound NameStructureNotable Activity
1-(6-Fluorobenzo[d]thiazol-2-yl)-3-methylureaStructureAnticancer activity
N-(4-Fluorobenzo[d]thiazol-2-yl)-N-(morpholinoethyl)acetamideStructureAntimicrobial properties
6-Amino-benzothiazole derivativesStructureAnticonvulsant and anti-inflammatory effects

These comparisons highlight the unique properties of this compound, particularly its selectivity towards cancerous cells and potential as an anti-inflammatory agent.

Case Studies

  • Study on A431 Cell Line : In a controlled experiment, A431 cells treated with varying concentrations of the compound showed a dose-dependent reduction in cell viability, with significant apoptosis observed at higher concentrations .
  • Inflammation Model : In RAW264.7 macrophages, treatment with the compound resulted in a marked decrease in pro-inflammatory cytokines, suggesting its utility in conditions characterized by chronic inflammation .

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